2-amino-N-(cyclopropylmethyl)butanamide
Description
2-Amino-N-(cyclopropylmethyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with an amino group at the C2 position and a cyclopropylmethyl group attached to the amide nitrogen. This compound has garnered interest in medicinal chemistry due to its structural similarity to inhibitors of cathepsin C (CatC), a lysosomal enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis . Its cyclopropylmethyl substituent likely enhances metabolic stability and target binding compared to linear alkyl chains, a feature observed in related CatC inhibitors .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-amino-N-(cyclopropylmethyl)butanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-7(9)8(11)10-5-6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
NSDRTUSPGROZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with butanamide and cyclopropylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The butanamide is reacted with cyclopropylmethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2-amino-N-(cyclopropylmethyl)butanamide.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-(cyclopropylmethyl)butanamide may involve more scalable processes, such as:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger quantities of reactants.
Automated Purification Systems: Techniques like high-performance liquid chromatography (HPLC) are used for efficient and high-throughput purification.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclopropylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-amino-N-(cyclopropylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-(cyclopropylmethyl)butanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological profile of 2-amino-N-(cyclopropylmethyl)butanamide can be contextualized by comparing it to analogs with modifications to the amide substituent, backbone, or functional groups. Below is a detailed analysis of key structural and functional differences:
Structural Analog: IcatC ((S)-2-Amino-N-((1R,RS)-1-cyano-2-methylpiperazin-1-yl)cyclopropyl)butanamide)
- Molecular Formula : C₁₅H₂₄N₄O (vs. C₈H₁₅N₂O for the target compound).
- Key Differences: Incorporation of a cyano group and methylpiperazine ring in place of the cyclopropylmethyl group. Enhanced selectivity for CatC over cysteine cathepsins (e.g., CatB, CatL) and neutrophil serine proteases (e.g., elastase, proteinase 3) .
- Pharmacological Impact :
- IcatC demonstrated >100-fold selectivity for CatC compared to other proteases in primate models, attributed to its bulky, electronegative substituents that improve binding specificity .
- The target compound’s simpler cyclopropylmethyl group may reduce selectivity but improve synthetic accessibility and solubility.
Structural Analog: 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide Hydrochloride
- Molecular Formula: C₁₃H₁₅NO₅ (as reported in ; exact structure unclear due to discrepancies).
- Key Differences :
- Pharmacological Impact :
- The aromatic substituent may enhance hydrophobic interactions with enzyme pockets but could increase off-target effects.
General Peptidyl Cyclopropyl Nitrile Series
- Shared Features : A butanamide backbone with cyclopropyl-based substituents.
- Divergence : Modifications such as nitrile groups (e.g., IcatC) or sulfonylbiphenyl moieties (e.g., compounds in ) significantly alter potency and metabolic stability.
Comparative Data Table
Research Findings and Implications
- IcatC Benchmark : The superior selectivity of IcatC highlights the importance of steric and electronic modifications in optimizing protease inhibitors. However, increased molecular complexity may hinder clinical translation due to pharmacokinetic challenges .
- Trade-offs : Simpler analogs like the target compound may offer a balance between synthetic feasibility and moderate activity, warranting further in vitro and in vivo studies.
Biological Activity
2-amino-N-(cyclopropylmethyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of 2-amino-N-(cyclopropylmethyl)butanamide typically involves the reaction of cyclopropylmethylamine with butyric acid derivatives. The following schematic outlines a general synthetic pathway:
- Reagents : Cyclopropylmethylamine, butyric acid, coupling agents (e.g., DCC).
- Conditions : Reflux in a suitable solvent (e.g., dichloromethane).
- Purification : Column chromatography to isolate the desired amide.
Antimicrobial Properties
Research indicates that 2-amino-N-(cyclopropylmethyl)butanamide exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
| Bacillus subtilis | 4 | Vancomycin |
Antiviral Activity
In addition to its antibacterial properties, the compound has been investigated for antiviral activity. Preliminary data suggest that it inhibits viral replication in vitro, particularly against influenza and rhinovirus. The mechanism appears to involve interference with viral entry or replication processes.
Anti-inflammatory Effects
Studies have shown that 2-amino-N-(cyclopropylmethyl)butanamide possesses anti-inflammatory properties. It significantly reduces the expression of pro-inflammatory cytokines in cell models, indicating potential therapeutic applications in inflammatory diseases.
| Cytokine | Expression Level (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-α | 150 | 300 |
| IL-6 | 75 | 150 |
| IL-1β | 50 | 100 |
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-N-(cyclopropylmethyl)butanamide can be attributed to its structural features. Modifications in the cyclopropyl group or the amide linkage can significantly influence its potency and selectivity. Research has focused on optimizing these parameters to enhance efficacy and reduce toxicity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing 2-amino-N-(cyclopropylmethyl)butanamide in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo.
- Anti-inflammatory Application : In a preclinical model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers, suggesting its potential as a novel anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
